molecular formula C21H21ClN2O2 B7695156 N-butyl-4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

N-butyl-4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No.: B7695156
M. Wt: 368.9 g/mol
InChI Key: LKACLQKURLKZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butyl group, a chloro substituent, and a hydroxyquinoline moiety attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the hydroxyquinoline derivative, followed by its coupling with a benzamide precursor. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced benzamides, and substituted benzamides with various functional groups replacing the chloro substituent.

Scientific Research Applications

N-butyl-4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, affecting enzymatic activity or receptor binding. The benzamide core may interact with proteins or nucleic acids, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Lacks the chloro and hydroxyquinoline substituents, resulting in different chemical and biological properties.

    4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide: Similar structure but without the butyl group, affecting its solubility and reactivity.

    N-butyl-4-chlorobenzamide: Lacks the hydroxyquinoline moiety, leading to different interactions with biological targets.

Uniqueness

N-butyl-4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyquinoline moiety allows for metal chelation, while the butyl and chloro substituents influence its solubility and interaction with biological molecules.

Properties

IUPAC Name

N-butyl-4-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-2-3-12-24(21(26)15-8-10-18(22)11-9-15)14-17-13-16-6-4-5-7-19(16)23-20(17)25/h4-11,13H,2-3,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKACLQKURLKZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.